molecular formula C11H13N3 B397068 (1-p-tolyl-1H-pyrazol-4-yl)methanamine CAS No. 400876-79-1

(1-p-tolyl-1H-pyrazol-4-yl)methanamine

Número de catálogo: B397068
Número CAS: 400876-79-1
Peso molecular: 187.24g/mol
Clave InChI: RCNOGBTYXWGREU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-p-Tolyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound featuring a methanamine group at the 4-position of the pyrazole ring and a para-tolyl (p-tolyl) substituent at the 1-position (Figure 1). The p-tolyl group (a methyl-substituted phenyl) confers hydrophobicity and moderate electron-donating properties, while the methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation.

Propiedades

Número CAS

400876-79-1

Fórmula molecular

C11H13N3

Peso molecular

187.24g/mol

Nombre IUPAC

[1-(4-methylphenyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3

Clave InChI

RCNOGBTYXWGREU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN

SMILES canónico

CC1=CC=C(C=C1)N2C=C(C=N2)CN

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following sections compare (1-p-tolyl-1H-pyrazol-4-yl)methanamine with structurally related compounds, focusing on substituent variations, synthetic routes, and physicochemical implications.

Variations in Aryl/Substituent Groups

a) N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)
  • Structure : Replaces the p-tolyl group with a phenyl ring and introduces an N-methyl group on the methanamine.
  • Key Differences: Lipophilicity: The absence of the methyl group on the phenyl ring reduces hydrophobicity compared to the p-tolyl derivative.
  • Synthesis : Derived via Suzuki coupling and nitrile reduction .
b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
  • Structure : Incorporates a pyridinyl group at the 3-position and phenyl at the 1-position.
  • Key Differences :
    • Electronic Effects : The pyridinyl nitrogen introduces electron-withdrawing character, altering electronic distribution across the pyrazole ring.
    • Solubility : The basic pyridine nitrogen may enhance aqueous solubility compared to purely aromatic systems.
  • Applications : Explored in kinase inhibitor research due to its heteroaromatic motif .
c) 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
  • Structure : Features methyl groups at both the 1- and 3-positions of the pyrazole.
  • Stability: Enhanced stability due to reduced susceptibility to oxidative metabolism at substituted positions.
  • Data : Molecular weight 215.209 g/mol; ChemSpider ID 21390876 .

Heterocyclic Modifications

a) (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine
  • Structure : Replaces pyrazole with a thiophene ring and includes a trifluoromethoxyphenyl group.
  • Key Differences :
    • Electron Effects : The thiophene’s sulfur atom contributes to π-electron delocalization, while the trifluoromethoxy group enhances electronegativity.
    • Metabolic Resistance : Fluorine substitution may improve metabolic stability .
b) Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
  • Structure : Fused pyrazolopyrimidine core with a hydrazine substituent.
  • Key Differences :
    • Planarity : The fused ring system increases planarity, favoring intercalation or stacking interactions in nucleic acid targets.
    • Reactivity : Hydrazine groups enable condensation reactions for further derivatization .

Alkyl and Cycloalkyl Derivatives

a) 1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride
  • Structure : Cyclopropyl substituent at the 5-position.
  • Synthesis: Prepared via dihydrochloride salt formation for improved crystallinity .
b) (Hexahydro-1H-pyrrolizin-7a-yl)methanamine
  • Structure : Pyrrolizidine ring system fused to methanamine.
  • Key Differences :
    • Basicity : The bicyclic amine exhibits higher basicity, favoring protonation in physiological environments.
    • Applications : Intermediate in antimalarial agents (e.g., MG3) .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents Notable Properties Reference ID
(1-p-Tolyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ p-Tolyl at 1-position Hydrophobic, moderate basicity
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ Phenyl at 1-position, N-methyl Reduced basicity, lower logP
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ Pyridinyl at 3-position Enhanced solubility, kinase inhibition
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₈H₁₃N₃O₄ 1,3-Dimethyl High crystallinity, steric hindrance
(5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine C₁₂H₁₁F₃NO₃S Thiophene, trifluoromethoxy Electronegative, metabolic stability

Notes

  • All compounds retain the methanamine core, emphasizing its role as a versatile pharmacophore.
  • Substituent variations directly influence electronic, steric, and solubility profiles, guiding structure-activity relationship (SAR) studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.